3-Pyridinecarbodithioic acid, methyl ester

Description

This structure confers unique reactivity, particularly in coordination chemistry, where it may act as a ligand for metal ions.

Properties

IUPAC Name |

methyl pyridine-3-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLZKSHPQZTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471622 | |

| Record name | 3-Pyridinecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79639-82-0 | |

| Record name | 3-Pyridinecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbodithioic acid, methyl ester typically involves the reaction of pyridine-3-carboxylic acid with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the dithioic acid ester group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarbodithioic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithioic acid ester group to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

3-Pyridinecarbodithioic acid, methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarbodithioic acid, methyl ester exerts its effects involves interactions with various molecular targets. The dithioic acid ester group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Functional Group and Reactivity

- 3-Pyridinecarbodithioic Acid, Methyl Ester: Contains a pyridine ring and a carbodithioate (-CSS-) ester group.

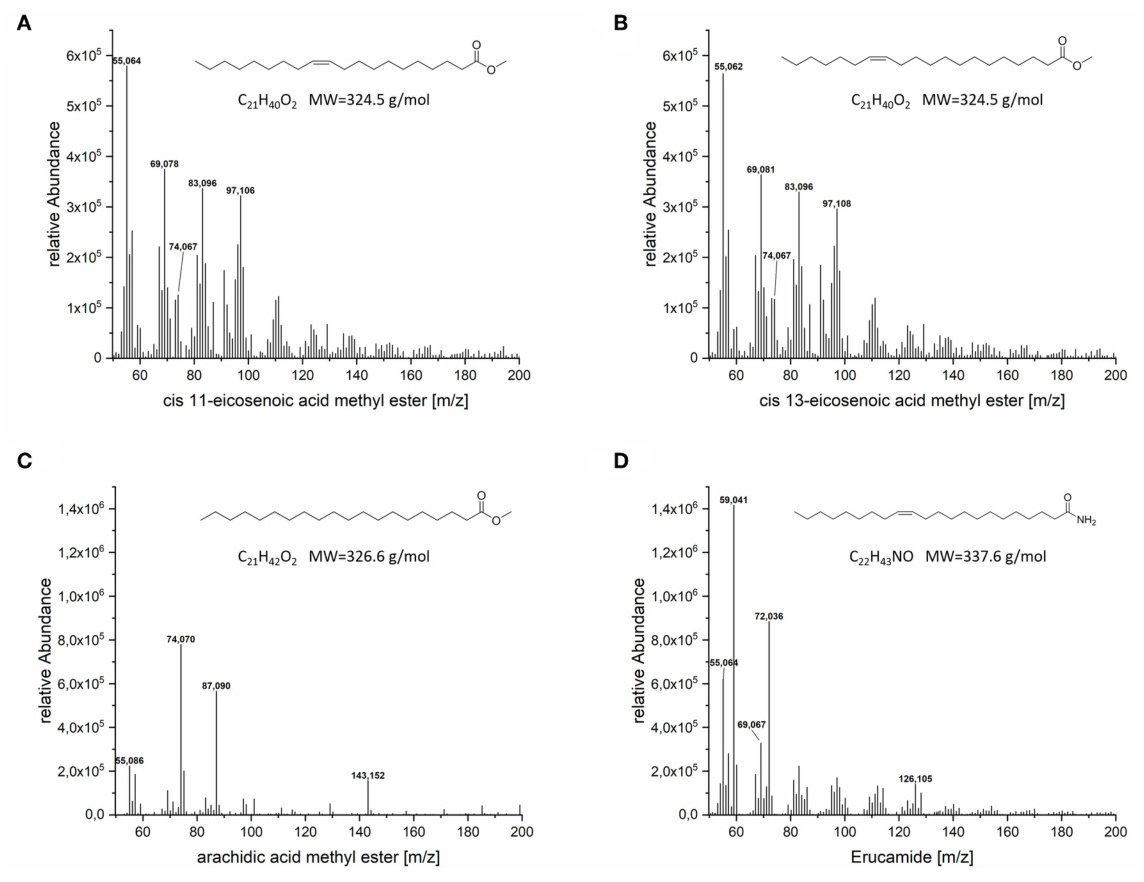

- Fatty Acid Methyl Esters (FAMEs) (e.g., palmitic acid methyl ester, stearic acid methyl ester ): Aliphatic esters lacking aromaticity or sulfur-based functional groups. Primarily analyzed via GC-MS for lipid profiling .

Analytical Methods

- This compound : Likely analyzed via GC-MS or LC-MS, similar to FAMEs and diterpene esters . However, its sulfur content may necessitate specialized detectors (e.g., sulfur chemiluminescence).

- FAMEs : Routily characterized using GC-MS with electron ionization (EI) for fragmentation patterns .

- Diterpene Esters : Identified via GC-MS with comparison to isolated standards and literature fragmentation data .

Biological Activity

3-Pyridinecarbodithioic acid, methyl ester (chemical formula: CHNS, CAS Number: 11745049) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring and two dithioic acid functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways in cells. This inhibition can lead to altered cellular functions and may have therapeutic implications in disease contexts.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage caused by free radicals.

- Antimicrobial Activity : There is evidence to suggest that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study evaluated the antioxidant potential of various dithioic acid derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.

-

Enzyme Inhibition :

- Research focused on the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings demonstrated that this compound inhibited the activity of certain kinases, which are crucial for tumor growth and survival.

-

Antimicrobial Efficacy :

- A series of tests were conducted to assess the antimicrobial properties against various bacterial strains. The compound showed promising results, with significant inhibition zones observed in cultures treated with varying concentrations of the methyl ester.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Pyridinecarbodithioic acid | Structure | Antioxidant, enzyme inhibitor |

| Dithiocarbamate derivatives | Varies | Antimicrobial, herbicidal |

| Thioxanthone derivatives | Varies | Antitumor, radiosensitizer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.